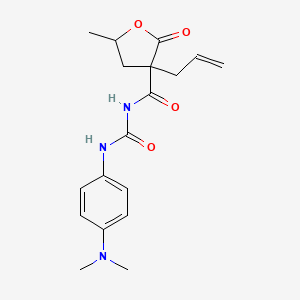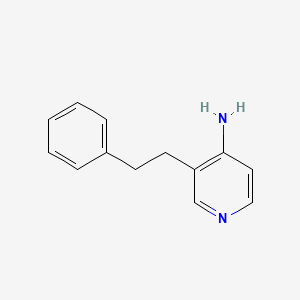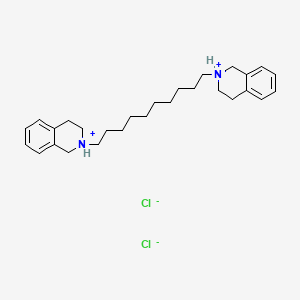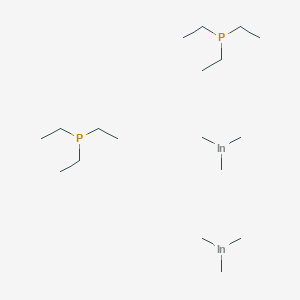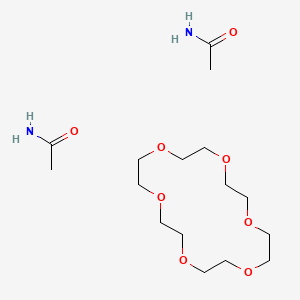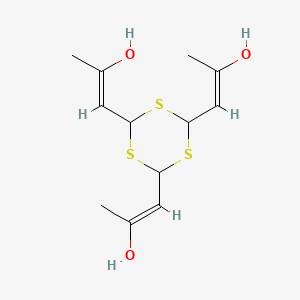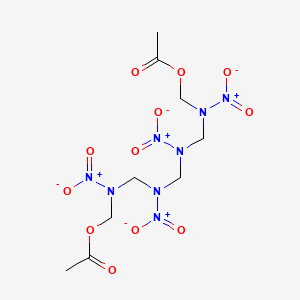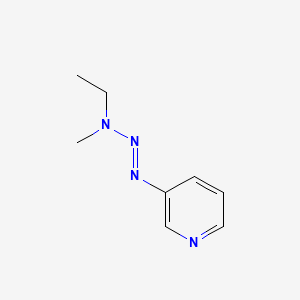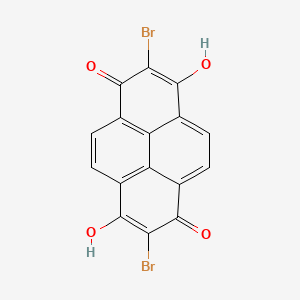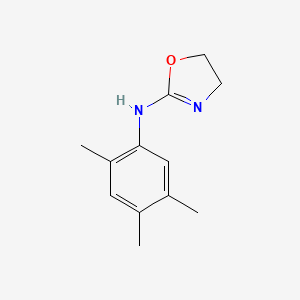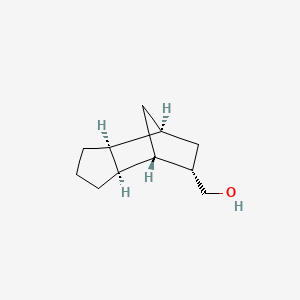
4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol is a complex organic compound with the molecular formula C11H18O It is characterized by its unique tricyclic structure, which includes a methanol group attached to an indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and pressures to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alkanes, and halogenated compounds .
Aplicaciones Científicas De Investigación
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol
- (3aS,4S,5S,7S,7aS)-Octahydro-4,7-methano-1H-indene-5-methanol
- (3aR,4R,5R,7R,7aR)-Octahydro-4,7-methano-1H-indene-5-methanol
Uniqueness
The uniqueness of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules .
Propiedades
Número CAS |
56942-93-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
[(1S,2S,6S,7S,8S)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2/t7-,8-,9+,10+,11-/m1/s1 |
Clave InChI |
HSPRVWPULGKMRC-SAVGLBRCSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@@H]3CO |
SMILES canónico |
C1CC2C(C1)C3CC2CC3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



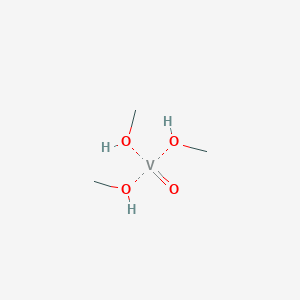
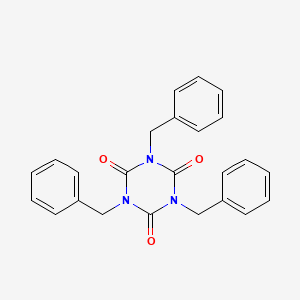
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
